Dantrolene-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

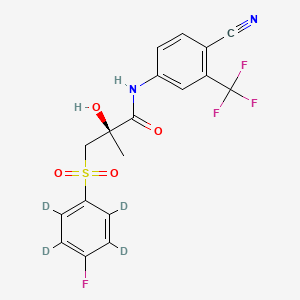

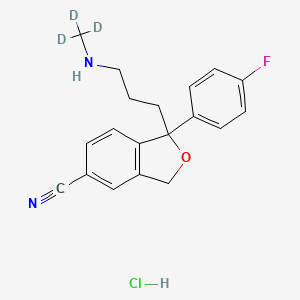

Dantrolene-13C3 is a labeled variant of Dantrolene . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of management of the fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis . It is a hydantoin derivative .

Synthesis Analysis

Dantrolene was first synthesized by Snyder et al. in 1967 . The synthesis of Dantrolene-13C3 specifically is not detailed in the available literature.Molecular Structure Analysis

The molecular formula of Dantrolene-13C3 is C14H10N4O5 . It has a molecular weight of 317.23 .Chemical Reactions Analysis

Dantrolene-13C3, like Dantrolene, acts as a muscle relaxant via inhibiting Ca2+ ions release from the sarcoplasmic reticulum .Physical And Chemical Properties Analysis

Dantrolene-13C3 is a solid . It has a yellow color . The exact values for properties such as pH, melting point, boiling point, flash point, evaporation rate, and water solubility are not available .Wissenschaftliche Forschungsanwendungen

Molecular Mechanism of Action on Ryanodine Receptors

Dantrolene has been identified to interact specifically with the ryanodine receptor (RyR), which plays a crucial role in calcium release from the sarcoplasmic reticulum in skeletal muscle. This interaction is pivotal for its therapeutic action in conditions such as malignant hyperthermia and certain cardiovascular disorders. Research has pinpointed the N-terminal region of the skeletal muscle isoform of the ryanodine receptor (RyR1) as a molecular target for dantrolene, utilizing photoaffinity analogs to map this interaction. This binding modulates the receptor's function, highlighting the drug's mechanism of suppressing intracellular calcium release (K. Paul-Pletzer et al., 2002).

Cardiomyocyte Function Improvement

In failing hearts, dantrolene demonstrates a marked improvement in cardiomyocyte function by stabilizing interdomain interactions within the RyR2 receptor, the cardiac isoform of RyR. This stabilization inhibits spontaneous calcium leak and enhances cardiac performance, suggesting a therapeutic potential for heart failure treatment (Shigeki Kobayashi et al., 2009).

Neuroprotection and Neurointensive Care Applications

Dantrolene's inhibitory effect on intracellular calcium release has neuroprotective implications, potentially benefiting patients in the neurointensive care unit (NICU). Its mechanism involves the inhibition of the ryanodine receptor, suggesting a role in managing neuronal injury and other conditions where calcium dysregulation is a factor (S. Muehlschlegel, J. Sims, 2009).

Antioxidant Properties

Dantrolene also exhibits in vitro antioxidant properties, indicating its potential beyond muscle relaxation. Its effect on reducing lipid peroxidation suggests that dantrolene could contribute to the protection against oxidative stress-related cellular damage (M. Büyükokuroğlu et al., 2001).

Radiolabeling for Imaging Applications

The development of [13N]dantrolene, a positron emission tomography (PET) probe, underscores the drug's utility in imaging studies. This application aims to visualize the distribution and effects of dantrolene in vivo, providing insights into its pharmacokinetics and the biological systems it impacts (K. Kumata et al., 2012).

Safety And Hazards

Dantrolene-13C3 should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+/i8+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMQRBLCMDCEG-VFVCCWAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675655 |

Source

|

| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dantrolene-13C3 | |

CAS RN |

1185234-99-4 |

Source

|

| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)